molecular formula C15H24Cl2N2O2 B2783879 Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride CAS No. 1286265-58-4

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride

Cat. No. B2783879
M. Wt: 335.27
InChI Key: RBDBTIAHHIDYOW-MXPSUWBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride” is a chemical compound with the CAS number 1286265-58-4 . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Methylating Agents in Biosynthesis

  • Chloromethane as a Methyl Donor : Chloromethane (CH3Cl) has been identified as a natural product released by many wood-rotting fungi, acting as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid in Phellinus pomaceus. This discovery underlines the potential of using naturally occurring methylating agents in synthetic chemistry and biosynthesis, highlighting a broader spectrum of applications for compounds capable of methyl donation in biological systems (Harper et al., 1989).

Synthesis and Reactivity of Methyl Benzoate Derivatives

  • Chlorination Products of Methyl 4-amino-2-hydroxy-benzoate : Research on the chlorination of methyl 4-amino-2-hydroxy-benzoate has led to the synthesis of various chlorinated derivatives, revealing insights into the reactivity and potential applications of methyl benzoate derivatives in creating compounds with fungicidal activity. This study underscores the versatility of methyl benzoate frameworks for chemical modifications and the exploration of their biological activities (Stelt et al., 1956).

Heterocyclic Chemistry and Drug Design

  • Anti-inflammatory Activity of Heterocyclic Compounds : A study on the synthesis of heterocyclic compounds from Methyl-2-amino-4-Chlorobenzoate has demonstrated significant anti-inflammatory activities, suggesting the potential of such derivatives in drug discovery and development. The synthesis process and pharmacological evaluation of these compounds provide a foundation for further exploration of methyl benzoate derivatives in medicinal chemistry (Osarodion, 2020).

properties

IUPAC Name

methyl 3-[[(4-aminocyclohexyl)amino]methyl]benzoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.2ClH/c1-19-15(18)12-4-2-3-11(9-12)10-17-14-7-5-13(16)6-8-14;;/h2-4,9,13-14,17H,5-8,10,16H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBTIAHHIDYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({[(1R,4R)-4-aminocyclohexyl]amino}-methyl)benzoate dihydrochloride

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